N-(4-chlorophenyl)-3-[2-methyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide
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Overview
Description
N~1~-(4-Chlorophenyl)-3-[2-methyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-chlorophenyl)-3-[2-methyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide typically involves multiple steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Trifluoromethyl Group: This is achieved through a nucleophilic substitution reaction using trifluoromethylating agents.
Attachment of the Chlorophenyl Group: This step involves a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the Propanamide Moiety: This is typically done through an amide coupling reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-Chlorophenyl)-3-[2-methyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and pyrazolo[3,4-b]pyridine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides, nucleophiles, and electrophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
N~1~-(4-Chlorophenyl)-3-[2-methyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-chlorophenyl)-3-[2-methyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-1-benzothiophene-2-carboxamide
- 1-(2-(4-Chloro-phenyl)-1-methyl-2-oxo-ethyl)-pyridinium, bromide
- N-(4-Chlorophenyl)-maleimide
Uniqueness
N~1~-(4-Chlorophenyl)-3-[2-methyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide is unique due to its specific structural features, such as the trifluoromethyl group and the pyrazolo[3,4-b]pyridine core. These features confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H14ClF3N4O2 |
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Molecular Weight |
398.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3-[2-methyl-6-oxo-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-7-yl]propanamide |
InChI |
InChI=1S/C17H14ClF3N4O2/c1-24-9-12-13(17(19,20)21)8-15(27)25(16(12)23-24)7-6-14(26)22-11-4-2-10(18)3-5-11/h2-5,8-9H,6-7H2,1H3,(H,22,26) |
InChI Key |
FVEXRLDBBWDBLV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=CC(=O)N(C2=N1)CCC(=O)NC3=CC=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
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